3-Hydroxy-5-iodobenzamide
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Overview
Description
3-Hydroxy-5-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound is a white to off-white crystalline solid and is known for its applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 3-Hydroxy-5-iodobenzaldehyde or 3-Hydroxy-5-iodobenzoic acid.
Reduction: 3-Hydroxybenzamide.
Substitution: 3-Hydroxy-5-azidobenzamide or 3-Hydroxy-5-cyanobenzamide.
Scientific Research Applications
3-Hydroxy-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-iodobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxy group and iodine atom play crucial roles in its binding affinity and specificity. The compound can also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzamide
- 5-Iodobenzamide
- 3-Hydroxy-4-iodobenzamide
Comparison
3-Hydroxy-5-iodobenzamide is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Hydroxybenzamide lacks the iodine atom, making it less reactive in substitution reactions. Similarly, 5-Iodobenzamide lacks the hydroxy group, reducing its ability to participate in hydrogen bonding and other interactions .
Properties
Molecular Formula |
C7H6INO2 |
---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
3-hydroxy-5-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) |
InChI Key |
RGVWLWXUOHMDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)I)C(=O)N |
Origin of Product |
United States |
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